molecular formula C22H20FN3O3 B11114995 N-({N'-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide

N-({N'-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide

Cat. No.: B11114995
M. Wt: 393.4 g/mol
InChI Key: YYKWBTLNIQOOHI-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a naphthalene ring, an ethoxy group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide typically involves the condensation of 2-ethoxynaphthaldehyde with hydrazinecarboxamide, followed by the reaction with 2-fluorobenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide
  • N-({N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide
  • 4-tert-butyl-N-({N’-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}methyl)benzamide

Uniqueness

N-({N’-[(Z)-(2-Ethoxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]-2-fluorobenzamide

InChI

InChI=1S/C22H20FN3O3/c1-2-29-20-12-11-15-7-3-4-8-16(15)18(20)13-25-26-21(27)14-24-22(28)17-9-5-6-10-19(17)23/h3-13H,2,14H2,1H3,(H,24,28)(H,26,27)/b25-13-

InChI Key

YYKWBTLNIQOOHI-MXAYSNPKSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N\NC(=O)CNC(=O)C3=CC=CC=C3F

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.